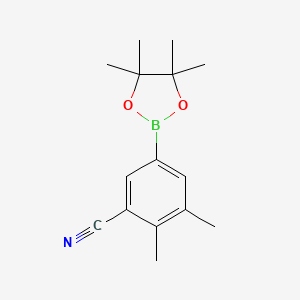
Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose. This compound is characterized by the presence of ethyl and benzyl groups attached to the glucose molecule, along with a sulfur atom replacing the oxygen atom in the glycosidic bond. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucose molecule, followed by the introduction of the thiol group. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the glucose molecule are protected using benzyl groups.
Introduction of Thiol Group: The glycosidic oxygen is replaced with a sulfur atom by reacting the protected glucose derivative with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the benzyl groups.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Deprotected glucose derivatives.
Substitution: Glucose derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor for the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The sulfur atom in the glycosidic bond enhances the reactivity of the compound, making it a valuable reagent in the synthesis of glycosides. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation.
Comparación Con Compuestos Similares
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and benzyl-protected glucose derivatives. Similar compounds include:
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: A thioglycoside derivative of fucose.
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside: A similar compound with an additional benzyl group at position 6.
Methyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside: A methylated version of the compound.
The uniqueness of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and applications in synthesis.
Propiedades
Fórmula molecular |
C29H34O5S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
[6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |
Clave InChI |
AZQPSLVUJGSMNT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)



![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)






![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)
